Said chain of Paclitaxel 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

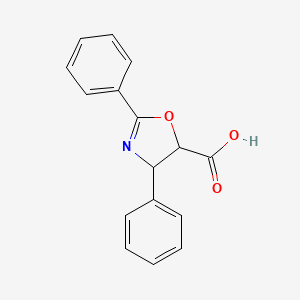

2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOFBFRBITMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Characteristics

Systematic IUPAC Nomenclature and Common Synonyms

The systematic IUPAC name for the paclitaxel (B517696) side chain is (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid . simsonpharma.comsimsonpharma.com This name precisely describes the molecular structure, including the stereochemistry at the two chiral centers.

In scientific literature and commercial contexts, several synonyms are used to refer to this compound. These include:

N-Benzoyl-(2R,3S)-3-phenylisoserine simsonpharma.comsimsonpharma.com

(2R,3S)-N-Benzoyl-3-phenylisoserine simsonpharma.com

Paclitaxel side chain impurity simsonpharma.comtheclinivex.com

The compound is also sometimes referred to by its CAS Number, 132201-33-3. simsonpharma.comsimsonpharma.com

| Identifier | Name/Value |

| Systematic IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid |

| Common Synonyms | N-Benzoyl-(2R,3S)-3-phenylisoserine, (2R,3S)-N-Benzoyl-3-phenylisoserine |

| CAS Number | 132201-33-3 |

Stereochemical Configuration: Absolute and Relative Stereochemistry

The biological activity of paclitaxel is highly dependent on the specific three-dimensional arrangement of atoms in its side chain. mdpi.com The side chain has two stereocenters, at the C-2' and C-3' positions.

The absolute configuration of these chiral centers is crucial. The biologically active form of the side chain possesses the (2R,3S) configuration. acs.org This notation indicates that the stereocenter at the C-2' position has an 'R' configuration, and the stereocenter at the C-3' position has an 'S' configuration. Maintaining the correct absolute configuration at the C-3' position is particularly important for the molecule's activity. nih.gov

The relative stereochemistry of the two chiral centers is described as syn. acs.org This means that the substituents on the C-2' and C-3' carbons are oriented on the same side of the molecule's backbone. The specific (2R,3S) configuration is essential for the proper orientation of the side chain when it binds to its biological target. mdpi.comacs.org

| Stereochemical Feature | Description |

| Absolute Configuration | (2R,3S) |

| Relative Stereochemistry | syn |

| C-2' Configuration | R |

| C-3' Configuration | S |

Synthetic Methodologies

Historical Development of Synthetic Routes

The journey to develop synthetic routes for the paclitaxel (B517696) side chain was born out of necessity. Paclitaxel was initially isolated from the bark of the Pacific yew tree (Taxus brevifolia), a process that was ecologically unsustainable and yielded very small quantities of the compound. annualreviews.orgnih.govwikipedia.org The structure of paclitaxel was elucidated in 1971, revealing a complex diterpene core (baccatin III) attached to the N-benzoyl-3-phenylisoserine side chain at the C-13 position. nih.gov Researchers quickly established that both the core and the side chain were essential for its anti-tumor activity. annualreviews.org

This realization spurred efforts to develop a semi-synthetic approach, which involves attaching a synthetically prepared side chain to the more readily available baccatin (B15129273) III or 10-deacetylbaccatin III, the latter of which can be extracted from the needles of the European yew (Taxus baccata) without killing the tree. wikipedia.orgump.edu.pl Early pioneering work in the late 1980s by researchers like Pierre Potier and Robert A. Holton led to viable semi-synthetic routes. wikipedia.org Holton's group developed a highly efficient method using a β-lactam, which has become a cornerstone in the large-scale production of paclitaxel. wikipedia.org These initial successes opened the door for extensive research into various methods for constructing the chiral side chain with high stereoselectivity and yield.

Chemical Synthesis Strategies

A multitude of chemical strategies have been devised to synthesize the paclitaxel side chain, reflecting the compound's importance. These methods range from utilizing natural chiral precursors to developing sophisticated stereoselective catalytic reactions.

One of the most direct conceptual approaches involves the synthesis and subsequent attachment of a protected form of (2R,3S)-3-phenylisoserine. tandfonline.comgoogle.com An efficient synthesis of this key subunit has been developed via a classical resolution technique, providing a practical and inexpensive route suitable for large-scale production. tandfonline.com The primary challenge in this approach lies not in the synthesis of the side chain itself, but in the subsequent esterification with the sterically hindered C-13 hydroxyl group of the baccatin core. google.com To overcome this, the phenylisoserine (B1258129) precursor must be appropriately protected. For instance, a method for producing paclitaxel involves esterifying C-7-CBZ baccatin III with a C3'-N-CBZ-C2'-O-protected (2R, 3S)-3-phenylisoserine side chain. google.com The development of efficient, practical, and asymmetric syntheses for N-benzoyl-(2R,3S)-3-phenylisoserine and its analogs remains a key area of research. acs.org

Modern catalytic methods offer elegant solutions for controlling stereochemistry. A practical synthesis of the paclitaxel C-13 side chain has been achieved using a palladium-catalyzed oxazoline (B21484) formation reaction starting from a commercially available amino acid. researchgate.net Oxazolines serve as protected forms of the α-hydroxy-β-amino acid structure. Palladium catalysis is also employed in directed C-H activation reactions on oxazoline derivatives, demonstrating the versatility of this combination in complex molecule synthesis. nih.gov Although this specific application focuses on modifying the aromatic ring, it highlights the importance of oxazoline intermediates and palladium catalysis in related synthetic chemistry. nih.gov The development of bioorthogonal strategies has also seen the use of palladium catalysts to deprotect a masked secondary alcohol at the C2' position of the side chain, further underscoring the utility of palladium in this field. nih.gov

| Catalyst System | Starting Material | Key Transformation | Reference |

| Palladium Catalyst | L-phenylalanine | Intramolecular Oxazoline Formation | researchgate.net |

| Pd(OAc)₂ / K₂S₂O₈ | Phenyl-oxazoline | Ortho-alkoxylation of arene | nih.gov |

| Pd Nanosheets | Pro-drug with Pd-sensitive masking group | Deprotection at C2' hydroxyl | nih.gov |

The construction of the side chain can be achieved through the enantioselective opening of cyclic precursors like epoxides or β-lactams. In one chemo-enzymatic route, enantiocomplementary yeast enzymes reduce an α-chloro-β-keto ester to yield chiral chlorohydrins. nih.gov These are converted to enantiopure epoxides, which then undergo a Ritter reaction with benzonitrile (B105546) to form an oxazoline. nih.govresearchgate.net The final side chain ester is obtained through the acidic hydrolysis (ring-opening) of this oxazoline. nih.govresearchgate.net

Another powerful strategy, the ester enolate-imine cyclocondensation, produces chiral 3-hydroxy-4-aryl-β-lactams. acs.orgnih.gov These β-lactams can be coupled to the baccatin III core, with the ring being opened in the process. nih.gov This method is highly efficient and forms the basis of the Holton semi-synthesis of paclitaxel. nih.gov Additionally, a three-component reaction co-catalyzed by a chiral Brønsted acid and Rh₂(OAc)₄, involving diazo acetates, alcohols, and imines, can generate optically active β-amino-α-hydroxyl acid derivatives, which are direct precursors to the side chain. nih.gov

| Precursor | Key Reagent/Catalyst | Product | Reference |

| Chiral Epoxide | Benzonitrile (Ritter Reaction) | Oxazoline | nih.govresearchgate.net |

| Imine + Ester Enolate | Chiral Auxiliary | β-Lactam | acs.orgnih.gov |

| Diazo acetate (B1210297) + Imine + Alcohol | Chiral Brønsted acid-Rh₂(OAc)₄ | β-amino-α-hydroxyl ester | nih.gov |

To improve cost-effectiveness and accessibility, synthetic routes have been developed from simple, inexpensive starting materials. Cinnamic acid and its derivatives are particularly attractive starting points. The enzyme Phenylalanine aminomutase (PAM) from Taxus chinensis is known to catalyze the isomerization of α-phenylalanine to β-phenylalanine, a key step in the side chain's biosynthesis, via a trans-cinnamic acid intermediate. rug.nl This natural pathway has inspired chemical approaches. For example, a multi-component reaction using aromatic aldehydes (related to cinnamic acid), diazoacetates, aromatic amines, and water, catalyzed by Cu(OTf)₂, can construct the α-hydroxy-β-amino acid ester skeleton in a single step. sioc-journal.cn Another approach involves the (R)-proline-catalyzed addition of aldehydes to N-(phenylmethylene)benzamides, which after oxidation, yields phenylisoserine derivatives ready for esterification. nih.gov

Biocatalytic and Chemo-Enzymatic Syntheses

The use of enzymes (biocatalysis) or a combination of enzymatic and chemical steps (chemo-enzymatic synthesis) offers significant advantages in terms of selectivity and sustainability. core.ac.uk These methods are highly effective for creating the specific stereoisomer required for biological activity.

Lipase-catalyzed reactions are widely used for the asymmetric hydrolysis of esters or acetates, allowing for the kinetic resolution of racemates. researchgate.net For example, lipase (B570770) from Pseudomonas sp. can be used for the enantioselective hydrolysis of racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone, a β-lactam precursor to the side chain. core.ac.uk Other chemo-enzymatic approaches have used lipases to resolve syn- and anti-3-chloro-2-hydroxy-3-phenylpropanoates, which are then converted to the final N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester. capes.gov.br

More recently, nitrile-transforming enzymes, such as nitrile hydratases and nitrilases, have been investigated. nih.govrsc.org These enzymes can hydrolyze precursors like an open-chain α-hydroxy-β-amino nitrile or a cyanodihydrooxazole to provide the corresponding carboxylic acid or amide, which are suitable for direct coupling to the baccatin III core. nih.govrsc.org Furthermore, baker's yeast reductases have been employed to reduce an α-chloro-β-keto ester, demonstrating an atom-efficient route to the chiral precursors of the side chain. nih.gov

| Enzyme Class | Substrate Example | Transformation | Reference |

| Lipase | Racemic 3-chloro-2-hydroxy-3-phenylpropanoates | Enantioselective hydrolysis | capes.gov.br |

| Lipase | Racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone | Enantioselective hydrolysis | core.ac.uk |

| Nitrilase / Nitrile Hydratase | Cyanodihydrooxazole | Nitrile hydrolysis to acid/amide | nih.govrsc.org |

| Yeast Reductase | α-chloro-β-keto ester | Stereoselective ketone reduction | nih.gov |

Enzyme-Catalyzed Transformations of Related Nitrile Precursors (e.g., Nitrilases, Nitrile Hydratases)

The use of nitrile-transforming enzymes, such as nitrilases and nitrile hydratases, has been investigated for the synthesis of the Paclitaxel side chain. researchgate.netrsc.orgnih.gov These enzymes offer a potential route for the direct conversion of nitrile-containing precursors to the desired carboxylic acids or amides, which are key intermediates. researchgate.netresearchgate.net

An extensive screening of various commercially available and fungal nitrilases, as well as nitrile hydratases, was conducted to evaluate their activity and selectivity towards different Paclitaxel side chain precursors. researchgate.netnih.govresearchgate.net The precursors investigated include an open-chain α-hydroxy-β-amino nitrile and a cyanodihydrooxazole. researchgate.netnih.govresearchgate.net

The screening revealed that a number of nitrilases and nitrile hydratases were capable of converting these side chain precursors. researchgate.netnih.gov For instance, in the hydrolysis of (±)-syn-N-(2-cyano-2-hydroxy-1-phenylethyl)benzamide, less than a third of the commercial nitrilases tested showed catalytic activity. researchgate.netresearchgate.net Of these, some nitrilases produced the corresponding carboxamide as the sole product. researchgate.net Similarly, Co-type nitrile hydratases were found to catalyze this reaction, while the Fe-type did not. researchgate.net

The hydrolysis of another precursor, (±)-cis-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carbonitrile, was also investigated. Only two out of fifteen commercial nitrilases and none of the tested fungal nitrilases were found to hydrolyze this compound. researchgate.net The activity of these enzymes and the resulting products are summarized in the table below.

Table 1: Activity of Selected Nitrilases in the Hydrolysis of (±)-cis-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carbonitrile

| Enzyme | Product(s) |

|---|---|

| NIT-102 | Acid and Amide |

| NIT-104 | Acid and Amide |

| PRO-E0263 | Acid and Amide |

| NIT-101, NIT-103, NIT-109, NIT-110, NIT-112, NIT-113, PRO-E0261, PRO-E0262, PRO-E0264 | No Conversion |

Data sourced from a study on nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain. researchgate.net

Evaluation of Stereoselectivity in Enzymatic Processes

The stereoselectivity of these enzymatic transformations is a crucial factor for the synthesis of the correct diastereomer of the Paclitaxel side chain. researchgate.netcapes.gov.br However, achieving high enantioselectivity with nitrilases and nitrile hydratases in this context has proven to be challenging. researchgate.net

For example, the nitrile hydratase from Debaryomyces hansenii DSM 3428, when used for the hydration of (±)-trans-3-phenyloxirane-2-carbonitrile, resulted in low enantioselectivity, with an enantiomeric excess (e.e.) value of less than 36%. researchgate.net In another instance, a preparative scale biotransformation of a cyanodihydrooxazole precursor using whole cells of E. coli expressing a nitrilase from Neurospora crassa OR74A achieved approximately 50% conversion, but the enantioselectivity was not satisfactory, with an enantiomeric ratio (er) of 1:1.6. researchgate.net

The influence of reaction conditions, such as the presence of organic solvents, on the stereoselectivity of nitrilase-catalyzed biotransformations has been noted to be significant, though it is a less studied area compared to other hydrolytic enzymes like lipases. researchgate.net Further investigation into these influences is necessary to develop a reliable biocatalyst for the synthesis of the Paclitaxel side chain. researchgate.net

In contrast, other enzymatic methods, such as lipase-catalyzed resolution, have demonstrated high stereoselectivity. For the preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone, a key chiral intermediate, lipases such as Lipase PS-30 from Pseudomonas cepacia and a lipase from Pseudomonas sp. SC13856 (BMS lipase) were used. nih.gov These enzymes selectively hydrolyzed the undesired (S)-enantiomer of racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone, leaving the desired (R)-acetate with high optical purity. nih.gov

Table 2: Stereoselectivity in Lipase-Catalyzed Resolution

| Enzyme | Substrate | Product | Reaction Yield | Optical Purity of Product |

|---|---|---|---|---|

| Lipase PS-30 | cis-3-(acetyloxy)-4-phenyl-2-azetidinone | (R)-(+)-acetate | > 96% | > 99.5% |

| BMS Lipase | cis-3-(acetyloxy)-4-phenyl-2-azetidinone | (R)-(+)-acetate | > 96% | > 99.5% |

Data sourced from a study on the enzymic preparation of a taxol side-chain synthon. nih.gov

Process Optimization and Scalability in Synthesis

Significant efforts have been directed towards the process optimization and scalability of the enzymatic synthesis of Paclitaxel side chain precursors to make the process industrially viable. nih.govresearchgate.net A key strategy in process optimization is the immobilization of enzymes, which allows for their reuse over multiple cycles. nih.gov

For the lipase-catalyzed resolution of cis-3-(acetyloxy)-4-phenyl-2-azetidinone, both BMS lipase and Lipase PS-30 were immobilized on Accurel polypropylene. nih.gov These immobilized lipases were successfully reused for ten cycles without any significant loss in enzyme activity, productivity, or the optical purity of the product. nih.gov

Another example of a scaled-up process is the enzymatic synthesis of an alcohol intermediate, which was achieved with ≥ 98% conversion and a diastereomeric excess of 99.7% from a starting ketone concentration of 100 g/L after 30 hours. researchgate.net Furthermore, a biotransformation process was successfully scaled up to a 78-liter reaction in a 100-liter vessel, achieving a final yield of 85%. researchgate.net These examples highlight the potential for developing robust and scalable biocatalytic processes for the synthesis of key intermediates for Paclitaxel. researchgate.net

Chemical Reactivity and Transformations

Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group of the Paclitaxel (B517696) side chain is a primary site for chemical modification, most notably for its attachment to the baccatin (B15129273) III core.

Another approach involves the use of thioesters. A straightforward synthesis of the Paclitaxel side chain has been developed utilizing the imine addition reaction of thioester-derived boron enolates, which results in a side chain precursor ready for coupling chemicalbook.com.

Beyond the synthesis of Paclitaxel itself, the 2'-hydroxyl group of the side chain is also a site for esterification to produce various derivatives. For example, Paclitaxel can be functionalized by reaction with glutaric anhydride at the 2'-hydroxyl group to form 2'-O-hemiglutarate, which can then be conjugated to other molecules nih.gov. Similarly, the introduction of a boronic acid group at the 2'-OH position via an ester or carbonate bond has been explored for targeted drug delivery nih.gov.

| Reactant 1 (Side Chain Derivative) | Reactant 2 | Coupling Agents/Catalysts | Product | Significance |

|---|---|---|---|---|

| p-Methoxybenzylidene-protected side chain | C-7-Triethylsilyl baccatin III | DCC, DMAP | Protected Paclitaxel | Semi-synthesis of Paclitaxel |

| Thioester-derived side chain precursor | Baccatin III derivative | - | Protected Paclitaxel | Alternative semi-synthesis route |

| Paclitaxel (2'-OH) | Glutaric anhydride | Pyridine | Paclitaxel-2'-O-hemiglutarate | Derivatization for conjugation |

| Paclitaxel (2'-OH) | Boronic acid derivative | EDCI, DMAP | 2'-O-Boronic acid-Paclitaxel | Targeted drug delivery |

While less common than esterification, amidation of the carboxylic acid group of the Paclitaxel side chain has been explored for the synthesis of Paclitaxel analogs. The synthesis of N-benzoyl amino acids and their corresponding amides is a well-established chemical transformation. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a base like triethylamine and a catalyst like DMAP can be employed to form an amide bond between the carboxylic acid of the side chain and an amine scielo.org.mxscielo.org.mx. This reaction provides a route to a variety of Paclitaxel analogs with modified side chains, potentially altering the drug's solubility, stability, and biological activity.

Transformations of the Dihydrooxazole Ring System

In several synthetic routes towards the Paclitaxel side chain, a dihydrooxazole (also referred to as an oxazolidine) ring is formed as a key intermediate. This five-membered heterocyclic ring serves as a protecting group for both the C-2' hydroxyl and the C-3' amino groups of the phenylisoserine (B1258129) backbone.

The formation of the oxazolidine ring is often achieved by reacting the phenylisoserine derivative with an aldehyde or its equivalent. For example, a p-methoxybenzylidene-protected Paclitaxel side chain can be prepared through the reaction with p-anisaldehyde dimethyl acetal google.com.

Stereospecific and Stereoselective Reactions

The stereochemistry of the Paclitaxel side chain, specifically the (2R,3S) configuration, is essential for its biological activity. Therefore, stereospecific and stereoselective reactions are paramount in its synthesis and modification.

The asymmetric synthesis of the side chain itself is a major area of research, with numerous methods developed to control the stereochemistry at the C-2' and C-3' positions. One approach involves an (R)-proline-catalyzed addition of aldehydes to N-(phenylmethylene)benzamides, which yields protected α-hydroxy-β-benzoylaminoaldehydes with high enantiomeric excess (92-99% ee) guidechem.com. Subsequent oxidation provides the esterification-ready phenylisoserine derivative with the correct stereochemistry.

Another highly stereoselective method is the chiral ester enolate-imine cyclocondensation, which produces 3-hydroxy-4-aryl-β-lactams with greater than 96% ee. These β-lactams are versatile precursors to the enantiomerically pure Paclitaxel side chain scielo.org.mx.

Once the stereochemically defined side chain is incorporated into the Paclitaxel molecule, further stereospecific reactions can be performed. For example, the stereospecific synthesis of 6-α-hydroxy paclitaxel, the major human metabolite, has been achieved. This synthesis involves the conversion of a 6,7-α-diol, derived from paclitaxel, to a 6,7-β-cyclic sulfate, followed by nitrate addition and reduction to introduce the 6-α-hydroxyl group with inversion of stereochemistry doi.org. This demonstrates that specific reagents and reaction conditions can be employed to modify the Paclitaxel molecule in a highly controlled stereochemical manner.

Derivatization for Downstream Synthesis

The derivatization of the Paclitaxel side chain is a key strategy for the synthesis of Paclitaxel analogs with potentially improved therapeutic properties. The primary sites for derivatization are the 2'-hydroxyl group and the 3'-N-benzoyl group.

Modification at the 2'-hydroxyl group is particularly common. As mentioned earlier, esterification at this position can be used to attach various functional groups, such as succinate or boronic acid, to alter the drug's properties nih.gov. The 2'-OH group is considered an active site and a common point for structural modification nih.gov. In fact, the 2'-hydroxyl group is crucial for the bioactivity of Paclitaxel, and its removal or modification significantly impacts its ability to bind to microtubules nih.gov.

The N-benzoyl group at the 3'-position can also be modified. Analogs with different acyl groups at this position have been synthesized to explore the structure-activity relationship. These modifications can influence the molecule's interaction with its biological target and its pharmacokinetic profile. The synthesis of simplified Paclitaxel analogs often involves the coupling of modified β-lactam side chain precursors to a simplified baccatin core, allowing for a wide range of derivatization at the N-acyl position chemicalbook.com.

Applications As a Pharmaceutical Intermediate and in Organic Synthesis

Precursor in Paclitaxel (B517696) and Taxane Analog Synthesis

The primary and most significant application of the Paclitaxel C-13 side chain is its role as the final key component in the semi-synthesis of Paclitaxel. The baccatin (B15129273) III core structure, which lacks the C-13 side chain, is naturally abundant but inactive. nih.gov The development of methods to synthetically produce the optically active side chain and attach it to baccatin III was a critical breakthrough that enabled the large-scale production of Paclitaxel. nih.govresearchgate.net

Various synthetic strategies have been developed to produce the side chain, which is then esterified with baccatin III or its derivatives. A prominent and efficient approach is the β-lactam synthon method, which involves the reaction of a protected baccatin III alcohol with a β-lactam to form the side chain with the correct stereochemistry. nih.gov Other methods for side chain synthesis include asymmetric epoxidation, Sharpless asymmetric dihydroxylation, and the use of chiral auxiliaries. researchgate.net

The synthetic accessibility of the side chain has also been instrumental in the development of a vast library of taxane analogs. By modifying the structure of the side chain before its attachment to the taxane core, researchers have created derivatives with altered properties. For example, Docetaxel, a highly successful semi-synthetic analog, features a tert-butoxycarbonyl group on the side chain instead of a benzoyl group, which contributes to its increased water solubility. nih.gov Further modifications to the phenyl rings and other functional groups of the side chain have been explored to create analogs with potentially improved efficacy, better solubility, or the ability to overcome drug resistance. nih.govnih.gov

| Synthetic Strategy | Key Reaction/Principle | Reference |

|---|---|---|

| β-Lactam Synthon Method | Cyclocondensation of an imine with a ketene to form a β-lactam ring, which is then opened by the C-13 alcohol of baccatin III. | nih.gov |

| Sharpless Asymmetric Dihydroxylation | Catalytic, enantioselective conversion of an alkene (like cinnamic acid) to a chiral diol, a precursor to the side chain. | researchgate.net |

| Asymmetric Epoxidation | Formation of a chiral epoxide from an alkene, which is then opened to install the required stereocenters. | researchgate.net |

| Chemoenzymatic Synthesis | Use of enzymes, such as lipases, for enantioselective reactions to create optically pure intermediates. | researchgate.netgoogle.com |

| Organocatalysis | Application of small chiral organic molecules, like (R)-proline, to catalyze the enantioselective addition of aldehydes to imines, forming the side chain backbone. | nih.gov |

Introduction of C-13 and C-14 Substituents in Taxane Core Modification

The C-13 side chain is the primary and essential substituent introduced at the C-13 position of the baccatin III core to confer biological activity. nih.gov The ester linkage at C-13 is the point of attachment for the entire side chain unit. The process of modifying the taxane core almost invariably involves the strategic synthesis and subsequent coupling of a desired C-13 side chain analog. nih.gov

While the side chain itself is the substituent at C-13, its structure directly influences the therapeutic properties of the resulting taxane. Modifications are generally made to the side chain precursor before it is attached to the core. For instance, the synthesis of analogs with constrained conformations has been achieved by creating a carbon linker between the C-2' carbon and the C-3' phenyl ring of the side chain. nih.gov These conformationally restricted side chains are then attached at C-13 to study how the side chain's three-dimensional shape affects its interaction with tubulin. nih.gov There is less evidence of the side chain being used to introduce separate substituents at the adjacent C-14 position; modifications are typically focused on the baccatin core itself or the C-13 side chain structure.

Use in the Synthesis of Chiral Building Blocks and Auxiliaries

The synthesis of the Paclitaxel side chain is a prominent example of the application of chiral building blocks and asymmetric synthesis. enamine.net To achieve the required (2'R,3'S) stereochemistry, synthetic routes often start from or create optically pure intermediates. researchgate.netacs.org

While the side chain is typically the target of syntheses that use chiral building blocks, its components can also be viewed as valuable chiral synthons. For example, optically pure phenylisoserine (B1258129) derivatives, which constitute the core of the side chain, are important intermediates. nih.govresearchgate.net These molecules, containing contiguous stereocenters with hydroxyl and amino functionalities, are valuable in other areas of stereoselective synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. While the side chain itself is not typically described as a chiral auxiliary in the classical sense, the principles of asymmetric induction are central to its synthesis. For instance, some synthetic routes employ chiral auxiliaries, such as oxazolidinones, to direct the stereoselective alkylation or aldol reactions needed to construct the side chain's backbone.

Broader Utility in Medicinal Chemistry Scaffold Construction

A scaffold in medicinal chemistry refers to the core structure of a molecule that serves as a framework for derivatization to create a library of new compounds. rsc.org While the taxane skeleton is a well-established scaffold, the Paclitaxel C-13 side chain itself possesses features that make it an interesting starting point for scaffold design. Its α-hydroxy-β-amino amide structure is a common motif in biologically active molecules and can mimic peptide bonds. researchgate.netresearchgate.net

The phenylisoserine core of the side chain can be used as a template to design and synthesize novel molecular frameworks. By replacing the phenyl groups with other aromatic, heteroaromatic, or aliphatic substituents, and modifying the amide and hydroxyl functionalities, medicinal chemists can generate diverse libraries of compounds. These new scaffolds, derived from the fundamental structure of the side chain, can then be screened for a wide range of biological activities beyond the microtubule stabilization associated with Paclitaxel, potentially leading to the discovery of new therapeutic agents for different diseases. researchgate.net

Potential as a Catalyst or Ligand in Organic Reactions

The use of the Paclitaxel side chain or its direct derivatives as catalysts or ligands in organic reactions is not a widely documented application. The primary focus of research has been on its role as a crucial component of the pharmacophore for taxane-class drugs. nih.gov

However, the structural features of the side chain, such as its chiral backbone and the presence of hydroxyl and amide functional groups, offer theoretical potential for such applications. Chiral molecules containing hydroxyl and amide groups can act as ligands that coordinate to metal centers, creating chiral environments for asymmetric catalysis. For example, the side chain could potentially be modified to create a bidentate or tridentate ligand capable of directing the stereochemical outcome of metal-catalyzed reactions like hydrogenations, oxidations, or carbon-carbon bond-forming reactions. While this remains a speculative area, the principles of ligand design suggest that the chiral framework of the Paclitaxel side chain could be adapted for roles in asymmetric synthesis beyond its current use as a pharmaceutical intermediate.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of the molecular characterization of the Paclitaxel (B517696) side chain, providing detailed insights into its atomic composition, connectivity, and the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of N-benzoyl-(2R,3S)-3-phenylisoserine. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. Key signals for the Paclitaxel side chain would include distinct peaks for the aromatic protons of the benzoyl and phenyl groups, as well as the methine protons at the C2' and C3' positions. The coupling constants between these methine protons are particularly important for confirming the syn relationship in the (2R, 3S) isomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Characteristic signals would be observed for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the isoserine backbone.

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2' | - | - |

| C3' | - | - |

| C=O (amide) | - | - |

| C=O (acid) | - | - |

| Aromatic-H (Benzoyl) | - | - |

| Aromatic-C (Benzoyl) | - | - |

| Aromatic-H (Phenyl) | - | - |

| Aromatic-C (Phenyl) | - | - |

Note: Specific chemical shift values can vary depending on the solvent and concentration. The table above provides a template for the expected data.

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of N-benzoyl-(2R,3S)-3-phenylisoserine, as well as for gaining structural information through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula (C₁₆H₁₅NO₄) of the compound.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For N-benzoyl-(2R,3S)-3-phenylisoserine, characteristic fragmentation would involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the phenyl rings. The interpretation of these fragmentation patterns can help to confirm the identity of the compound. Common fragmentation patterns for amides include alpha-cleavage, while carboxylic acids can exhibit loss of OH and COOH radicals libretexts.org.

| m/z | Proposed Fragment |

|---|---|

| 285.10 | [M]+ |

| - | - |

| - | - |

Note: The fragmentation pattern is predictive and would be confirmed by experimental data.

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of N-benzoyl-(2R,3S)-3-phenylisoserine would display characteristic absorption bands for the various functional groups it contains.

Key expected absorptions include a broad O-H stretch from the carboxylic acid and the alcohol, N-H stretching from the amide, and strong C=O stretching vibrations for both the amide and carboxylic acid carbonyl groups. The aromatic C-H and C=C stretching vibrations from the phenyl rings would also be prominent.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Carboxylic acid and alcohol) | 3500-2500 (broad) |

| N-H (Amide) | 3400-3200 |

| C-H (Aromatic) | 3100-3000 |

| C=O (Carboxylic acid) | 1725-1700 |

| C=O (Amide) | 1680-1630 |

| C=C (Aromatic) | 1600-1450 |

Chromatographic Methods for Purity and Stereoisomeric Analysis (e.g., Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of N-benzoyl-(2R,3S)-3-phenylisoserine and for separating it from any stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Due to the presence of two chiral centers, four possible stereoisomers of N-benzoyl-3-phenylisoserine exist. Chiral HPLC is the method of choice for separating and quantifying these enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. A common chiral stationary phase used for the separation of related compounds is the DAICEL CHIRACEL OD column sci-hub.se. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar solvent such as 2-propanol sci-hub.se. By comparing the retention times of the sample to those of known standards, the stereoisomeric purity can be accurately determined.

Gas Chromatography (GC): While less common for this type of compound due to its polarity and low volatility, GC can be used for the analysis of derivatized forms of the Paclitaxel side chain. Derivatization would be necessary to increase the volatility of the compound for GC analysis.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination (if applicable to this compound or its direct derivatives for methodological studies)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While a crystal structure of the isolated N-benzoyl-(2R,3S)-3-phenylisoserine may not be widely reported, the crystal structure of Paclitaxel itself has been extensively studied.

These studies reveal the precise conformation of the C-13 side chain as it is attached to the baccatin (B15129273) III core. The X-ray data for Paclitaxel confirms the (2R, 3S) configuration of the side chain and provides detailed information on bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the spatial arrangement of the functional groups, which is critical for its biological activity. The conformation of the side chain can vary depending on the crystalline environment sigmaaldrich.com.

Q & A

Q. What synthetic methodologies are currently used to construct the isoserine side chain (Paclitaxel 2) in Paclitaxel analogs, and what are their limitations?

The synthesis of the Paclitaxel side chain (Paclitaxel 2) often employs multi-component reactions (MCRs), such as the Passerini reaction, to efficiently assemble the β-phenylisoserine core. This method enables stereochemical control but faces challenges in scalability due to low yields in certain solvent systems . Alternative approaches, like chiral pool synthesis using naturally occurring amino acids, are limited by the need for extensive protection/deprotection steps . Recent work highlights the use of asymmetric catalysis to improve enantiomeric excess (e.g., >95% ee in some cases), though substrate specificity remains a hurdle .

Q. How does the stereochemistry of the Paclitaxel 2 side chain influence microtubule binding and cytotoxicity?

The (2R,3S) configuration of the β-phenylisoserine side chain is critical for binding to the β-tubulin subunit. Computational docking studies suggest that the hydroxyl group at C2' forms hydrogen bonds with Thr276, while the phenyl ring interacts hydrophobically with Leu215 and Leu230. Modifications to the stereochemistry reduce binding affinity by >50% in vitro, as shown in analogs with (2S,3R) configurations .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in preclinical vs. clinical efficacy data for Paclitaxel 2-modified analogs?

Contradictions often arise due to differences in drug retention and metabolism between in vitro models and human trials. A proposed framework includes:

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Measure arterial tissue retention using LC-MS/MS in animal models (e.g., rabbit iliac arteries) to correlate local drug levels with neointimal hyperplasia suppression .

- Multi-omics integration : Combine transcriptomic data (e.g., NRF2 pathway activation in resistant cells) with metabolomic profiling to identify compensatory resistance mechanisms .

- Heterotypic 3D co-cultures : Incorporate cancer-associated fibroblasts (CAFs) to mimic tumor microenvironment interactions that alter drug penetration .

Q. How can researchers address discrepancies in IC50 values for Paclitaxel 2 analogs across cancer cell lines with multidrug resistance (MDR) phenotypes?

Discrepancies often stem from variability in efflux pump expression (e.g., P-gp/ABCB1) and tubulin isoform composition. Methodological solutions include:

- Flow cytometry-based efflux inhibition assays : Pre-treat cells with verapamil (a P-gp inhibitor) to isolate tubulin-specific effects .

- Isoform-specific siRNA knockdown : Compare IC50 shifts in βIII-tubulin-deficient vs. wild-type cells to quantify isoform-dependent resistance .

- Standardized cytotoxicity assays : Use synchronized cell populations (e.g., G2/M-arrested cells) to minimize cell-cycle-related variability .

Q. What strategies are effective for optimizing the therapeutic window of Paclitaxel 2 derivatives in vivo?

Key strategies involve:

- Controlled-release formulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with Paclitaxel 2 analogs achieve sustained release (>14 days) in arterial tissues, reducing systemic toxicity .

- Dual-targeting prodrugs : Conjugate the side chain with folate or RGD peptides to enhance tumor specificity, as demonstrated in xenograft models (e.g., 40% reduction in off-target toxicity) .

- Dose fractionation : Administer subtherapeutic doses in combination with NRF2 inhibitors (e.g., brusatol) to overcome redox-mediated resistance without increasing cumulative toxicity .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting results in clinical trials testing Paclitaxel 2-containing regimens for gastric cancer?

Contradictions in trials (e.g., variable response rates from 16% to 22%) often reflect differences in patient stratification and biomarker selection. Recommended steps:

- Post hoc subgroup analysis : Stratify patients by ERCC1 or TUBB3 expression levels, which correlate with platinum/taxane resistance .

- Machine learning-based meta-analysis : Pool data from trials like SPIRITS and SAMIT to identify hidden efficacy signals in underrepresented populations (e.g., diffuse-type gastric cancer) .

- Circulating tumor DNA (ctDNA) monitoring : Track clonal evolution during treatment to detect emergent resistance mutations (e.g., β-tubulin T274I) .

Q. What statistical methods are appropriate for analyzing time-dependent paclitaxel retention data in arterial tissues?

Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in drug release kinetics. For example, the Weibull distribution model effectively describes the biphasic release profile (rapid initial dissolution followed by slow sustained release) observed in PCB (paclitaxel-coated balloon) studies . Pair this with ANOVA-adjusted for multiple comparisons (e.g., Bonferroni correction) when comparing tissue concentrations across time points (e.g., 24 h vs. 7 days) .

Experimental Design Considerations

Q. What controls are essential in evaluating the anti-mitotic activity of Paclitaxel 2 analogs in preclinical models?

Include:

- Microtubule stabilization controls : Compare effects to native Paclitaxel using immunofluorescence assays (e.g., α-tubulin staining in HeLa cells) .

- Solvent controls : Account for Cremophor EL or polysorbate 80 artifacts in cytotoxicity assays .

- Resistance reversal controls : Co-treat MDR cell lines (e.g., NCI/ADR-RES) with tariquidar (P-gp inhibitor) to confirm on-target activity .

Q. How can researchers validate the specificity of Paclitaxel 2 analogs for cancer stem cells (CSCs) in solid tumors?

Employ:

- Tumorsphere assays : Quantify CSC enrichment via ALDH1A1+ cell populations in serial passages .

- In vivo limiting dilution assays : Compare tumor-initiating capacity in xenografts treated with Paclitaxel 2 vs. vehicle .

- Single-cell RNA sequencing : Identify CSC-specific transcriptional responses (e.g., Wnt/β-catenin pathway downregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.